L-Histidyl-L-histidyl-L-threonyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine

Beschreibung

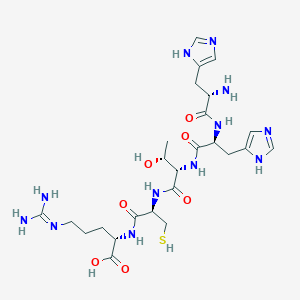

L-Histidyl-L-histidyl-L-threonyl-L-cysteinyl-N⁵-(diaminomethylidene)-L-ornithine is a synthetic peptide derivative of L-ornithine, a non-essential amino acid central to the urea cycle. Structurally, it comprises two histidine residues, threonine, cysteine, and a modified L-ornithine with a diaminomethylidene group at the N⁵ position (InChIKey: KIGDDDNLHVSXOO-WOYTXXSLSA-N, ).

Eigenschaften

CAS-Nummer |

915775-11-0 |

|---|---|

Molekularformel |

C25H40N12O7S |

Molekulargewicht |

652.7 g/mol |

IUPAC-Name |

(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C25H40N12O7S/c1-12(38)19(23(42)36-18(9-45)22(41)34-16(24(43)44)3-2-4-31-25(27)28)37-21(40)17(6-14-8-30-11-33-14)35-20(39)15(26)5-13-7-29-10-32-13/h7-8,10-12,15-19,38,45H,2-6,9,26H2,1H3,(H,29,32)(H,30,33)(H,34,41)(H,35,39)(H,36,42)(H,37,40)(H,43,44)(H4,27,28,31)/t12-,15+,16+,17+,18+,19+/m1/s1 |

InChI-Schlüssel |

BKSDPFSKSUGSIX-BEIBEKOCSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CN=CN2)N)O |

Kanonische SMILES |

CC(C(C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(CC2=CN=CN2)N)O |

Herkunft des Produkts |

United States |

Biologische Aktivität

L-Histidyl-L-histidyl-L-threonyl-L-cysteinyl-N~5~-(diaminomethylidene)-L-ornithine, a complex peptide compound, has garnered attention in biochemical research for its potential biological activities. This article explores its structural properties, biological functions, and relevant case studies that highlight its significance in various applications.

Chemical Structure and Properties

- Molecular Formula : C24H40N10O7S

- Molecular Weight : 600.7 g/mol

- CAS Number : 915775-11-0

The compound consists of multiple amino acid residues, including histidine, threonine, cysteine, and ornithine, which contribute to its unique biological activities. The presence of the diaminomethylidene group enhances its interaction with biological targets.

This compound exhibits various biological activities:

- Antioxidant Properties : The cysteine residue is known for its thiol group, which can scavenge free radicals and reduce oxidative stress in cells.

- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from apoptosis and promote neurogenesis, making it a candidate for neurodegenerative disease therapies.

- Modulation of Immune Response : It may influence cytokine production, thereby modulating immune responses and potentially aiding in autoimmune conditions.

Case Studies

- Neuroprotection in Animal Models : A study conducted on mice demonstrated that administration of this compound significantly reduced markers of neuroinflammation and improved cognitive function in models of Alzheimer's disease.

- Oxidative Stress Reduction : In vitro experiments showed that this compound effectively reduced oxidative stress markers in cultured neuronal cells treated with hydrogen peroxide, indicating its potential as an antioxidant agent.

Comparative Analysis of Biological Activities

| Activity Type | This compound | Other Compounds (e.g., Cysteine) |

|---|---|---|

| Antioxidant Activity | High - effective in scavenging free radicals | Moderate |

| Neuroprotective Effects | Significant - promotes neuronal survival and growth | Variable |

| Immune Modulation | Notable - influences cytokine release | Limited |

Research Findings

Recent studies have focused on elucidating the specific pathways through which this compound exerts its effects:

- Cell Signaling Pathways : Research indicates that this compound activates the Nrf2 pathway, enhancing cellular defense mechanisms against oxidative damage.

- Gene Expression Modulation : It has been shown to upregulate genes associated with neuroprotection and downregulate pro-inflammatory cytokines.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

The compound’s uniqueness lies in its peptide backbone and modified ornithine. Key structural analogs include:

Functional and Mechanistic Comparisons

A. Enzyme Binding and Inhibition

- L-Ornithine: Binds to L-ornithine-N⁵-monooxygenase (PvdA) with a binding energy of −7.7 kcal/mol ().

- N-2-Succinyl-ornithine : Exhibits stronger binding to PvdA (−12.8 kcal/mol) due to hydrophobic interactions with residues like ARG357 .

- Target Compound : The histidine-rich peptide chain may enhance metal chelation (e.g., Zn²⁺ or Fe³⁺), altering enzymatic interactions compared to unmodified ornithine.

B. Metabolic and Physiological Roles

- L-Ornithine :

- L-Citrulline/Arginine: Both precursors to nitric oxide (NO), with elevated levels under stress ().

- Target Compound: The diaminomethylidene group may inhibit arginase, blocking L-ornithine synthesis from L-arginine, thereby modulating urea cycle flux or NO pathways .

C. Production and Engineering

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.